2-(2-(4-chlorophenylsulfonamido)thiazol-4-yl)-N-(cyclohexylmethyl)acetamide
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Description
Scientific Research Applications
Metabolic Stability and Inhibitory Potentials
Metabolic Stability Enhancements
Investigations into phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors, including compounds related to the specified chemical, have revealed efforts to improve metabolic stability through heterocyclic analogues. These studies underline the importance of structural modifications to enhance drug profiles, highlighting the critical role of sulfonamide and thiazole moieties in medicinal chemistry (Stec et al., 2011).
Anticonvulsant Activity
Some derivatives containing sulfonamide thiazole moieties have demonstrated significant anticonvulsant effects, offering insights into novel therapeutic avenues for seizure management. This research signifies the therapeutic versatility of such compounds beyond their initial pharmacological targets (Farag et al., 2012).
Antimicrobial and Anticancer Potentials
Antimicrobial Applications
The development of heterocyclic compounds incorporating sulfamoyl moieties aims to introduce new antimicrobial agents. This effort reflects the ongoing need for novel drugs to combat resistant bacterial and fungal infections, showcasing the potential of sulfonamide-based compounds in addressing global health challenges (Darwish et al., 2014).
Anticancer Activities
Several novel sulfonamide derivatives have been synthesized and evaluated for their cytotoxic activities against cancer cell lines. These studies exemplify the critical exploration of sulfonamide derivatives in oncology, aiming to identify new anticancer agents with potent efficacy (Ghorab et al., 2015).
Properties
IUPAC Name |
2-[2-[(4-chlorophenyl)sulfonylamino]-1,3-thiazol-4-yl]-N-(cyclohexylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22ClN3O3S2/c19-14-6-8-16(9-7-14)27(24,25)22-18-21-15(12-26-18)10-17(23)20-11-13-4-2-1-3-5-13/h6-9,12-13H,1-5,10-11H2,(H,20,23)(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTLYBHAEXCQREV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CNC(=O)CC2=CSC(=N2)NS(=O)(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClN3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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